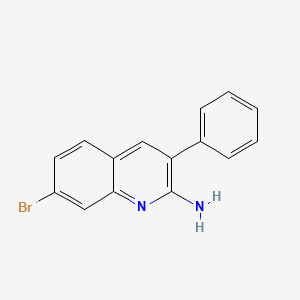

2-Amino-7-bromo-3-phenylquinoline

Beschreibung

2-Amino-7-bromo-3-phenylquinoline is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amino group at position 2, a bromine atom at position 7, and a phenyl ring at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Eigenschaften

Molekularformel |

C15H11BrN2 |

|---|---|

Molekulargewicht |

299.16 g/mol |

IUPAC-Name |

7-bromo-3-phenylquinolin-2-amine |

InChI |

InChI=1S/C15H11BrN2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,(H2,17,18) |

InChI-Schlüssel |

UXVSPGGOKLWPII-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Br)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-3-phenylquinoline typically involves the bromination of 3-phenylquinoline followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7th position of 3-phenylquinoline. This is followed by a nucleophilic substitution reaction to introduce the amino group at the 2nd position .

Industrial Production Methods

Industrial production methods for 2-Amino-7-bromo-3-phenylquinoline often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7-bromo-3-phenylquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-phenylquinoline.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: 2-Amino-3-phenylquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-7-bromo-3-phenylquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Wirkmechanismus

The mechanism of action of 2-Amino-7-bromo-3-phenylquinoline involves its interaction with various molecular targets. In medicinal applications, it is believed to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells. The amino and bromo substituents enhance its binding affinity to these targets, making it a potent compound for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-Amino-7-bromo-3-phenylquinoline with structurally analogous compounds, focusing on substituent variations and their implications:

Substituent Effects at Position 3

- 3-Phenyl vs. 3-Methyl/3-Ethyl: 2-Amino-7-bromo-3-methylquinoline hydrochloride (C₁₀H₁₀BrClN₂, MW: 289.56 g/mol): Replacing the phenyl group with a methyl group reduces steric bulk and aromatic interactions. 7-Bromo-2-chloro-3-ethylquinoline (C₁₁H₉BrClN, MW: 290.55 g/mol): The ethyl group introduces moderate lipophilicity compared to phenyl, balancing solubility and membrane permeability. This compound is used as a medical intermediate, highlighting the role of alkyl chains in optimizing pharmacokinetics .

Halogen Substitution at Position 7

- 7-Bromo vs.

Functional Group Variations at Position 2

- 2-Amino vs. 2-Chloro/2-Hydroxy: 7-Bromo-2-hydroxy-3-phenylquinoline: The hydroxyl group replaces the amino group, reducing basicity and hydrogen-bonding capacity. This substitution could diminish interactions with acidic biological targets, such as enzyme active sites .

Comparative Structural and Electronic Profiles

Research Findings and Implications

- Steric and Electronic Modulation: The phenyl group at position 3 in 2-Amino-7-bromo-3-phenylquinoline enhances π-π stacking interactions, which are critical in protein binding or material science applications. Smaller alkyl groups (e.g., methyl or ethyl) reduce steric hindrance, favoring metabolic stability .

- Halogen Effects : Bromine’s polarizability may improve binding to hydrophobic pockets in biological targets compared to chlorine, though at the cost of increased molecular weight .

- Amino Group Utility: The 2-amino group’s nucleophilicity and hydrogen-bonding capacity are advantageous for designing kinase inhibitors or fluorescent probes, whereas chloro or hydroxy substituents may limit these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.